molecular formula C19H16Cl3N3OS B2383523 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide CAS No. 899935-04-7

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2383523
CAS No.: 899935-04-7
M. Wt: 440.77
InChI Key: PCLWHGZLWMOIOQ-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16Cl3N3OS and its molecular weight is 440.77. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide , identified by its CAS number 899934-67-9 , belongs to a class of thiazole and imidazole derivatives that have shown promising biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16Cl2N3OSC_{19}H_{16}Cl_2N_3OS, with a molecular weight of 407.9 g/mol . The structure features a thioether linkage and an imidazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₆Cl₂N₃OS
Molecular Weight407.9 g/mol
CAS Number899934-67-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole moieties. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups on the phenyl rings enhances anticancer activity by increasing the compound's lipophilicity and facilitating cellular uptake.

Case Study:
In a study evaluating a series of thiazole derivatives, it was found that certain analogs exhibited IC50 values as low as 1.98 µg/mL against human cancer cell lines, indicating potent cytotoxicity . The specific mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase II and HDAC .

Antimicrobial Activity

Thiazole and imidazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary data suggest that it may exhibit activity comparable to established antibiotics like norfloxacin.

Research Findings:
In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL against common pathogens .

The proposed mechanisms of action for the biological activities of this compound include:

  • Enzyme Inhibition: Compounds with imidazole rings often act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.
  • Antioxidant Activity: The presence of specific functional groups contributes to the antioxidant properties, reducing oxidative stress in cells.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(2,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-15-8-7-13(21)9-14(15)22/h3-9H,10H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLWHGZLWMOIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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